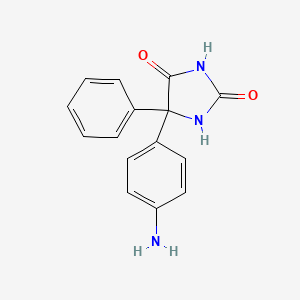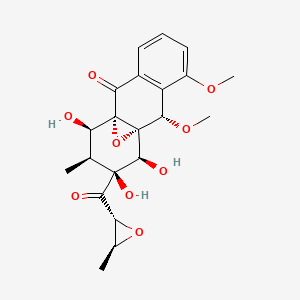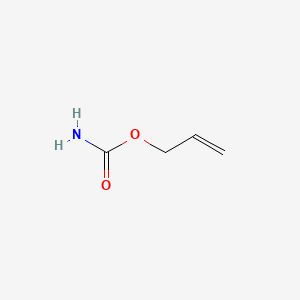
烯丙基氨基甲酸酯
描述
Allyl carbamate is an organic compound characterized by the presence of an allyl group attached to a carbamate functional group. The structure of allyl carbamate can be represented as CH2=CH-CH2-O-CO-NH2. This compound is notable for its applications in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under mild conditions.
科学研究应用
Allyl carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the preparation of enzyme inhibitors.
作用机制
Target of Action
Allyl carbamate primarily targets amines in the process of peptide synthesis . It serves as a protecting group for amines, which are essential for the synthesis of peptides . The role of amines in peptide synthesis is crucial as they participate in the formation of amide bonds that join together two amino acids .
Mode of Action
The interaction of Allyl carbamate with its targets involves the modulation of inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality of Allyl carbamate imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This interaction results in changes in the structure and function of the target amines, thereby influencing the process of peptide synthesis .
Biochemical Pathways
Allyl carbamate affects the biochemical pathways related to the synthesis of peptides. It plays a role in the formation of amide bonds that join together two amino acids, a crucial step in peptide synthesis . Furthermore, it has been suggested that Allyl carbamate may interfere with signal transduction pathways altering the status and/or functionality of the immune system .
Pharmacokinetics
It is known that the compound can be absorbed and distributed in the body to interact with its targets . The metabolism and excretion of Allyl carbamate are likely to be influenced by various factors, including the chemical structure of the compound and the physiological conditions of the body .
Result of Action
The action of Allyl carbamate results in the protection of amines during peptide synthesis . . This contributes to the successful formation of peptides, which are essential components of proteins and play vital roles in various biological functions.
Action Environment
The action, efficacy, and stability of Allyl carbamate can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment can affect the interaction of Allyl carbamate with its targets . Additionally, physical conditions such as temperature and pH can also influence the stability and action of Allyl carbamate .
生化分析
Cellular Effects
The effects of allyl carbamate on various types of cells and cellular processes are profound. In neuronal cells, the inhibition of acetylcholinesterase by allyl carbamate leads to increased levels of acetylcholine, which can enhance cholinergic signaling. This can result in prolonged muscle contractions and increased neuronal excitability. Additionally, allyl carbamate has been shown to affect gene expression by modulating the activity of transcription factors involved in cholinergic signaling pathways. The compound also influences cellular metabolism by altering the balance of neurotransmitters and impacting energy production processes .
Molecular Mechanism
The molecular mechanism of action of allyl carbamate involves its interaction with specific biomolecules and enzymes. The compound exerts its effects primarily through the inhibition of acetylcholinesterase and butyrylcholinesterase. The carbamate group of allyl carbamate forms a covalent bond with the serine residue in the active site of these enzymes, leading to their inactivation. This inhibition prevents the breakdown of acetylcholine, resulting in its accumulation and prolonged signaling. Additionally, allyl carbamate can interact with other proteins and receptors, modulating their activity and contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of allyl carbamate can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods. This degradation can lead to a decrease in its inhibitory effects on acetylcholinesterase and butyrylcholinesterase. Long-term studies have shown that allyl carbamate can have sustained effects on cellular function, particularly in terms of cholinergic signaling and neurotransmitter balance. The extent of these effects may diminish over time as the compound degrades .
准备方法
Synthetic Routes and Reaction Conditions: Allyl carbamate can be synthesized through several methods. One common approach involves the reaction of allyl alcohol with urea in the presence of a catalyst. This reaction typically proceeds under mild conditions and yields allyl carbamate with high efficiency . Another method involves the reaction of allyl chloride with potassium cyanate, followed by hydrolysis to form allyl carbamate .
Industrial Production Methods: In industrial settings, allyl carbamate is often produced via the transesterification of urea with allyl alcohol. This process is catalyzed by metal chlorides, such as lanthanum chloride, which facilitate the formation of the intermediate allyl carbamate, which then reacts further to produce diallyl carbonate .
化学反应分析
Types of Reactions: Allyl carbamate undergoes various chemical reactions, including:
Oxidation: Allyl carbamate can be oxidized to form corresponding carbonates and carbamates.
Reduction: Reduction reactions can convert allyl carbamate into primary amines.
Substitution: Allyl carbamate can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to reduce allyl carbamate to primary amines.
Substitution: Nucleophiles such as amines and thiols can react with allyl carbamate under mild conditions to form substituted products.
Major Products Formed:
Oxidation: Formation of carbonates and carbamates.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates and amines.
相似化合物的比较
Methyl carbamate: Similar in structure but with a methyl group instead of an allyl group.
Ethyl carbamate: Contains an ethyl group instead of an allyl group.
Phenyl carbamate: Features a phenyl group in place of the allyl group.
Uniqueness of Allyl Carbamate: Allyl carbamate is unique due to its allyl group, which imparts distinct reactivity and stability compared to other carbamates. The presence of the allyl group allows for specific reactions, such as allylic substitution, which are not possible with other carbamates .
属性
IUPAC Name |
prop-2-enyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-2-3-7-4(5)6/h2H,1,3H2,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAAZRFBJBEVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051856 | |
| Record name | Allyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 21-22 deg C; [MSDSonline] | |
| Record name | Allylurethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3579 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2114-11-6 | |
| Record name | 2-Propen-1-yl carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2114-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allylurethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl carbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyl carbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, 2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMP2J1YJ2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALLYLURETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of allyl carbamate is C4H7NO2, and its molecular weight is 101.10 g/mol.
A: Allyl carbamate serves as a versatile substrate in palladium-catalyzed reactions. It can undergo decarboxylative aza-Michael addition-allylation reactions with activated olefins to yield β-amino-α-allylated products. []
A: Allyl carbamate derivatives have been successfully employed in the enantioselective synthesis of chiral homoaldol adducts. For instance, 2-methylcycloalk-1-enyl allyl carbamates, when deprotonated with butyllithium/(-)-sparteine, provide valuable reagents for this purpose. []
A: Research has demonstrated the synthesis of allyl carbamates via a regioselective domino reaction involving CO2 (1 atm), amines, and unsymmetrical allyl chlorides in the presence of a palladium catalyst and K3PO4. []
A: The substitution pattern on the allyl group significantly influences the reactivity of allyl carbamates. For instance, linear allyl chlorides react with CO2 and amines to yield branched allyl carbamates under iridium catalysis, showcasing distinct regioselectivity. []
A: While allyl carbamate itself shows reasonable stability, incorporating it into a polymeric structure can improve its stability and extraction resistance. This has been demonstrated by synthesizing polymeric stabilizers containing allyl carbamate moieties for protecting polypropylene against photooxidation and thermal oxidation. []
A: Various spectroscopic methods, including IR and NMR, are routinely employed for the structural characterization of allyl carbamate derivatives. Additionally, techniques like elemental analysis and TGA are used to assess their composition and thermal stability. []
A: The solubility of allyl carbamate derivatives can vary depending on the substituents present. Research has explored incorporating them into polymeric structures to potentially enhance their solubility in organic solvents for specific applications like polymer stabilization. []
A: Research highlights the potential of organometallic ruthenium complexes, incorporating features inspired by allyl carbamate, for catalyzing bioorthogonal transformations. These complexes efficiently uncage allyl carbamate protected amines in biological environments, paving the way for applications like targeted drug delivery. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




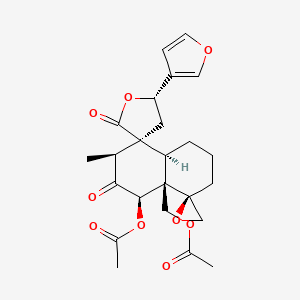
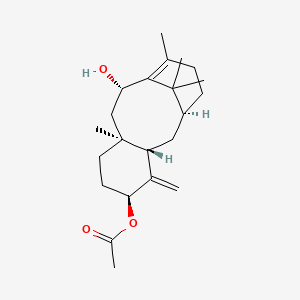
![[S-(R*,R*)]-1-(Aminoiminomethyl)-N-[[1-[N-[(2-naphthalenylsulfonyl)-L-seryl]-3-pyrrolidinyl]methyl]-3-piperidenecarboxamide](/img/structure/B1213599.png)
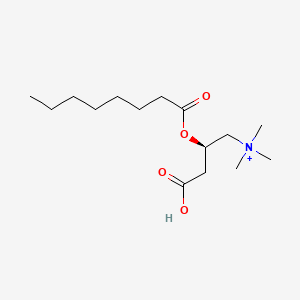
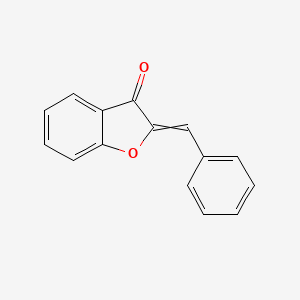
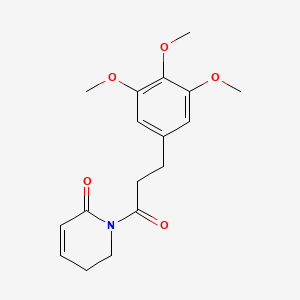
![5',7'-Dimethylspiro[cyclohexane-1,3'-pyrimido[5,4-c][1,2,5]oxadiazine]-6',8'-dione](/img/structure/B1213605.png)
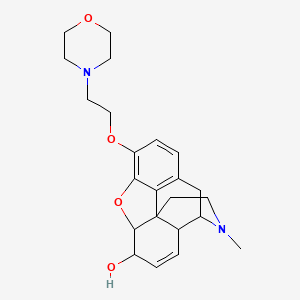
![5-ethyl-3-[[4-(2-methylpropoxy)phenyl]methylthio]-1H-1,2,4-triazole](/img/structure/B1213609.png)
![Hexahomotrioxacalix[3]arene](/img/structure/B1213611.png)
